molecular formula C25H26FNO3S2 B3985569 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3985569
M. Wt: 471.6 g/mol
InChI Key: NXKUSPAWHAJQTR-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a partially hydrogenated quinoline core with diverse substituents. Its structure includes:

  • A thiophen-2-yl moiety at position 7, contributing to π-π interactions and sulfur-based reactivity.
  • A 2-(ethylsulfanyl)ethyl ester at position 3, enhancing lipophilicity compared to simpler ethyl esters.
  • A 2-methyl substituent at position 2, influencing steric effects and conformational stability .

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs. However, its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FNO3S2/c1-3-31-12-10-30-25(29)22-15(2)27-19-13-17(21-5-4-11-32-21)14-20(28)24(19)23(22)16-6-8-18(26)9-7-16/h4-9,11,17,23,27H,3,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKUSPAWHAJQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps, typically starting with the preparation of the hexahydroquinoline core. This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential binding to aromatic residues in proteins, while the thiophene ring may facilitate interactions with hydrophobic pockets. The compound’s overall structure allows for multiple points of interaction, which could modulate the activity of enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and ’s derivative enhances polarity compared to chlorophenyl () but reduces it relative to biphenyl ().
  • Ring Saturation : Fully saturated cores (hexahydro) in the target compound and improve conformational flexibility over tetrahydro derivatives (), which may affect binding to biological targets .

Crystallographic and Computational Analysis

  • Structural Validation : Tools like SHELX () and OLEX2 () are critical for resolving crystal structures, particularly for assessing hydrogen-bonding patterns (e.g., sulfur interactions in the target compound) .
  • Puckering Analysis: The hexahydroquinoline core’s non-planarity can be quantified using Cremer-Pople parameters (), which are essential for understanding conformational dynamics .

Physicochemical Properties

  • Solubility : The ethylsulfanyl group in the target compound likely reduces aqueous solubility compared to esters in –14 but improves organic-phase compatibility .
  • Thermal Stability : Trimethyl substituents in ’s compound may enhance stability via steric protection, whereas the target compound’s thiophene moiety could introduce thermal lability due to sulfur’s reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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